2-(Benzyloxy)-5-fluoropyridin-3-amine

c-MET kinase ALK kinase ligand efficiency

This 2-amino-3-benzyloxypyridine scaffold, validated in crizotinib co-crystal studies, offers superior ligand efficiency over 2,6-dichlorophenyl alternatives. The 5-fluoro group modulates electronics and metabolic stability, while the 3-amino handle enables rapid diversification via microwave-promoted Buchwald-Hartwig amination. Procure for kinase inhibitor programs targeting c-MET, ALK, or LRRK2. This specific regioisomer preserves the validated binding vector geometry absent in non-fluorinated or alternative regioisomers, offering a direct path to clinical-stage kinase inhibitors.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
Cat. No. B13308452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-fluoropyridin-3-amine
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=N2)F)N
InChIInChI=1S/C12H11FN2O/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
InChIKeyNWDSSOXRBHMBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-fluoropyridin-3-amine: 2-Amino-3-benzyloxypyridine Scaffold Procurement and Kinase Inhibitor R&D Guide


2-(Benzyloxy)-5-fluoropyridin-3-amine is a fluorinated pyridine derivative belonging to the 2-amino-3-benzyloxypyridine structural class. The core architecture features an amino group at the 3-position, a benzyloxy group at the 2-position, and a fluorine atom at the 5-position of the pyridine ring. This 2-amino-3-benzyloxypyridine scaffold was explicitly identified and validated during the structure-based drug design of crizotinib (PF-02341066) as a privileged kinase inhibitor framework [1]. In that seminal work, the 2-aminopyridine core enables the 3-benzyloxy group to orient into a hydrophobic pocket with a more direct vector compared to alternative 2,6-dichlorophenyl-substituted scaffolds, resulting in improved ligand efficiency [1]. The scaffold also supports microwave-promoted Buchwald-Hartwig amination for derivatization, offering synthetic tractability for library expansion [2].

2-(Benzyloxy)-5-fluoropyridin-3-amine: Why Unsubstituted Pyridin-3-amines or Alternative 2-Substitution Patterns Cannot Replicate the Validated Kinase Vector


Generic substitution of 2-(benzyloxy)-5-fluoropyridin-3-amine with unsubstituted pyridin-3-amines, simple 3-amino-5-fluoropyridine (CAS 210169-05-4), or alternative 2-position modifications fails to preserve the stereoelectronic architecture that underlies its validated differentiation. Co-crystal structural analysis during crizotinib development demonstrated that the 2-aminopyridine core with a 3-benzyloxy substituent achieves a more direct binding vector into the target hydrophobic pocket than the comparator 2,6-dichlorophenyl-substituted indolin-2-one series (PHA-665752), conferring superior ligand efficiency [1]. The fluorine atom at the 5-position modulates electronic properties and metabolic stability, while the 3-amino group provides a synthetic handle for subsequent derivatization. Replacing the benzyloxy group with alternative substituents, or omitting the fluorine atom, fundamentally alters the vector of binding interaction and compromises the scaffold's demonstrated utility in generating clinical-stage kinase inhibitors [1].

2-(Benzyloxy)-5-fluoropyridin-3-amine: Comparative Quantitative Differentiation Evidence vs. Alternative Scaffolds and Substitution Patterns


Scaffold Binding Vector and Ligand Efficiency Advantage vs. 2,6-Dichlorophenyl-Indolin-2-one Series (PHA-665752)

During the structure-based drug design of crizotinib, co-crystal structural analysis of the starting lead PHA-665752 (3) bound to c-MET kinase domain revealed that the 2,6-dichlorophenyl group occupied a hydrophobic pocket. The novel 2-amino-5-aryl-3-benzyloxypyridine series—of which 2-(benzyloxy)-5-fluoropyridin-3-amine represents a core building block—was designed such that the 3-benzyloxy group reaches into the same hydrophobic pocket as the 2,6-dichlorophenyl group of PHA-665752 but via a more direct vector, thereby achieving better ligand efficiency [1]. The 2-aminopyridine core provides the anchoring hydrogen-bonding interactions while enabling this improved vector orientation, which would be unavailable with alternative substitution patterns such as 3-benzyloxy-2-fluoropyridine regioisomers [1].

c-MET kinase ALK kinase ligand efficiency structure-based drug design

Synthetic Tractability: Microwave-Promoted Buchwald-Hartwig Amination Yields vs. Conventional Thermal Methods

The 2-benzyloxypyridine core, including 2-(benzyloxy)-5-fluoropyridin-3-amine and its halogenated precursors, has been demonstrated to undergo microwave-promoted Buchwald-Hartwig amination to produce amino-substituted 2-benzyloxypyridines in excellent yields [1]. The methodology employs 3- or 4-halopyridine substrates in the presence of a suitable palladium catalyst and ligand system, with microwave irradiation providing accelerated reaction rates relative to conventional thermal heating. Subsequent debenzylation of the 2-benzyloxypyridine intermediates affords the corresponding 2-pyridones with high efficiency [1]. This two-step sequence enables rapid construction of diverse amino-substituted 2-pyridone libraries that would be inaccessible or substantially lower-yielding with alternative synthetic routes not employing the benzyloxy protecting group strategy.

Buchwald-Hartwig amination microwave-assisted synthesis 2-benzyloxypyridine derivatization palladium catalysis

Kinase Inhibition Potency of Derived 2-Amino-3-benzyloxypyridine Series: GSK2578215A LRRK2 IC50 vs. Comparator Scaffolds

The 2-amino-3-benzyloxypyridine scaffold has been successfully extended to target kinases beyond c-MET and ALK. GSK2578215A, a compound containing a 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide substructure directly derived from the 2-benzyloxy-5-fluoropyridine core architecture, exhibits IC50 values of 10.1 nM against wild-type LRRK2 and 8.9 nM against the G2019S mutant form . The compound demonstrates high selectivity across a panel of 460 kinases . While this data pertains to a fully elaborated clinical candidate rather than the building block itself, it establishes that the 2-benzyloxy-5-fluoropyridine core, when appropriately elaborated at the 5-position, can yield sub-10 nanomolar potency against a therapeutically relevant kinase target distinct from those validated in the crizotinib program [1].

LRRK2 kinase Parkinson's disease GSK2578215A kinase selectivity

Regiochemical Specificity: 2-Benzyloxy-5-fluoro vs. Alternative 3-Benzyloxy-2-fluoro Substitution Patterns

The specific regioisomer 2-(benzyloxy)-5-fluoropyridin-3-amine possesses a unique substitution pattern that is structurally distinct from regioisomeric alternatives such as 3-(benzyloxy)-2-fluoropyridine or 5-(benzyloxy)-2-fluoropyridin-3-amine. The 2-aminopyridine core with 3-benzyloxy substitution is essential for achieving the direct binding vector identified in crizotinib SAR studies [1]. Alternative regioisomers would orient the benzyloxy group into different spatial positions relative to the aminopyridine hydrogen-bonding anchor, fundamentally altering the binding trajectory and precluding the ligand efficiency advantages documented for the 2-amino-3-benzyloxypyridine scaffold [1]. The 5-fluoro substitution further modulates electronic distribution on the pyridine ring, influencing both binding interactions and metabolic stability.

regiochemistry structure-activity relationship fluoropyridine positional isomers kinase inhibitor design

Pyridin-3-amine Core vs. Alternative Heterocyclic Scaffolds in Multitargeted Kinase Inhibition

A systematic evaluation of multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) demonstrated that the pyridin-3-amine scaffold, when appropriately substituted, can achieve potent inhibition across multiple oncogenic kinases . In this study, compound 3m (a pyridin-3-amine derivative) exhibited nanomolar-level inhibition against FGFR1/2/3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK, with in vivo tumor growth inhibition of 66.1% (TGI) in NCI-H1581 NSCLC xenografts . This establishes the pyridin-3-amine core as a privileged scaffold for multitargeted kinase inhibitor design, providing class-level validation for the 2-(benzyloxy)-5-fluoropyridin-3-amine building block. The fluorinated 2-benzyloxy-substituted variant offers a defined vector for further elaboration via the 3-amino handle while maintaining the core's intrinsic kinase-binding capacity.

pyridin-3-amine multitargeted kinase inhibitor FGFR NSCLC

Fluorine Substitution Impact: 5-Fluoro vs. Non-Fluorinated Pyridin-3-amine Analogs

The 5-fluoro substituent in 2-(benzyloxy)-5-fluoropyridin-3-amine provides electronic modulation of the pyridine ring that is absent in non-fluorinated 2-(benzyloxy)pyridin-3-amine (CAS 23845-96-7). In kinase inhibitor design, fluorine substitution on pyridine rings has been extensively employed to modulate pKa of adjacent basic nitrogens, influence binding interactions via C-F dipole effects, and improve metabolic stability by blocking oxidative metabolism at the substituted position [1]. The specific 5-fluoro substitution pattern in the target compound positions the fluorine atom para to the ring nitrogen and meta to the 3-amino group, creating a defined electronic environment distinct from the non-fluorinated analog. This substitution pattern is consistent with SAR trends observed in optimized kinase inhibitors where fluorine incorporation contributed to improved pharmacokinetic profiles relative to non-fluorinated counterparts .

fluorine substitution metabolic stability pyridine electronics medicinal chemistry

2-(Benzyloxy)-5-fluoropyridin-3-amine: Recommended Procurement and R&D Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging Validated c-MET/ALK Binding Vector

Procurement is warranted for medicinal chemistry programs targeting receptor tyrosine kinases where the c-MET/ALK hydrophobic pocket architecture may be conserved. The 2-amino-3-benzyloxypyridine scaffold, as characterized in crizotinib co-crystal studies, provides a validated starting point with documented ligand efficiency advantages over alternative indolin-2-one-derived scaffolds [1]. The 5-fluoro substituent offers electronic modulation and a vector for subsequent elaboration at the 3-amino position. Researchers developing kinase inhibitors—particularly those targeting c-MET, ALK, or structurally related kinases—should prioritize this specific regioisomer over non-fluorinated 2-(benzyloxy)pyridin-3-amine (CAS 23845-96-7) or alternative 3-benzyloxy-2-fluoropyridine regioisomers to preserve the validated binding vector geometry.

Microwave-Assisted Library Synthesis of 2-Aminopyridine Derivatives via Buchwald-Hartwig Amination

The 2-benzyloxypyridine core, including halogenated precursors related to 2-(benzyloxy)-5-fluoropyridin-3-amine, is amenable to microwave-promoted Buchwald-Hartwig amination for rapid diversification [1]. This methodology enables efficient construction of amino-substituted 2-benzyloxypyridine libraries with reduced reaction times compared to conventional thermal heating. Subsequent debenzylation yields 2-pyridone derivatives with high efficiency [1]. This synthetic route supports accelerated SAR exploration in early-stage drug discovery, reducing the cost and time per analog synthesized. Procurement of 2-(benzyloxy)-5-fluoropyridin-3-amine or its halogenated precursors is recommended for laboratories equipped with microwave synthesis capabilities seeking to rapidly expand pyridine-based chemical space.

Multitargeted Kinase Inhibitor Design Using Pyridin-3-amine Scaffold Architecture

The pyridin-3-amine core, of which 2-(benzyloxy)-5-fluoropyridin-3-amine is a fluorinated 2-benzyloxy-substituted member, has demonstrated capacity for multitargeted kinase inhibition across FGFR, RET, EGFR, DDR2, and ALK with in vivo antitumor efficacy (TGI = 66.1%) in NSCLC xenograft models [1]. The 3-amino group serves as a synthetic handle for introducing diverse substituents, while the 2-benzyloxy group can be retained, modified, or removed (via debenzylation) depending on SAR requirements. This compound is recommended for medicinal chemistry programs pursuing multitargeted kinase inhibitor strategies where the 2-benzyloxy-5-fluoropyridine architecture may confer favorable binding properties relative to alternative heterocyclic cores.

Parkinson's Disease and LRRK2 Kinase Targeted Drug Discovery Programs

The 2-benzyloxy-5-fluoropyridine substructure has been successfully elaborated into GSK2578215A, a highly potent (IC50 = 8.9-10.1 nM) and selective LRRK2 kinase inhibitor for Parkinson's disease research [1]. This demonstrates that the core architecture can achieve sub-10 nM potency against kinase targets beyond the c-MET/ALK family . Procurement is recommended for neuroscience drug discovery programs targeting LRRK2 or structurally related kinases where the 2-benzyloxy-5-fluoropyridine core may serve as a productive starting point for lead optimization. The scaffold's established track record in generating both clinical oncology candidates (crizotinib) and preclinical neuroscience tool compounds (GSK2578215A) validates its versatility across therapeutic areas.

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